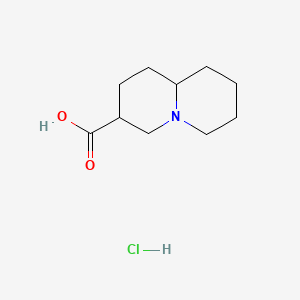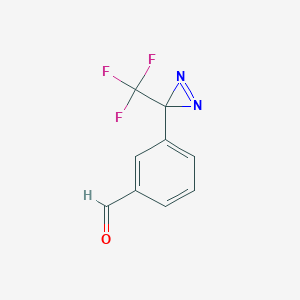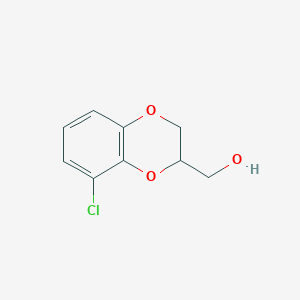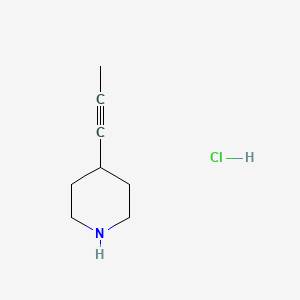
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate is an organic compound characterized by the presence of both difluoro and trifluoromethanesulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-pentenyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-4-penten-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The difluoro group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Addition Reactions: The double bond in the pentenyl group can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a difluoro ketone.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable building block for the development of pharmaceuticals.
Material Science: It can be used in the synthesis of fluorinated polymers and other advanced materials.
Biological Studies: The compound’s reactivity makes it useful in probing biological systems and studying enzyme mechanisms.
Wirkmechanismus
The mechanism by which 2,2-Difluoro-4-pentenyl trifluoromethanesulfonate exerts its effects involves the interaction of its functional groups with various molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The difluoro group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound useful in both chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoroethyl trifluoromethanesulfonate
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
Uniqueness
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate is unique due to the presence of both a difluoro group and a pentenyl group, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a broader range of chemical transformations and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Eigenschaften
CAS-Nummer |
110482-98-9 |
|---|---|
Molekularformel |
C6H7F5O3S |
Molekulargewicht |
254.18 g/mol |
IUPAC-Name |
2,2-difluoropent-4-enyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H7F5O3S/c1-2-3-5(7,8)4-14-15(12,13)6(9,10)11/h2H,1,3-4H2 |
InChI-Schlüssel |
QQDLKYJRCPBOGK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(COS(=O)(=O)C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


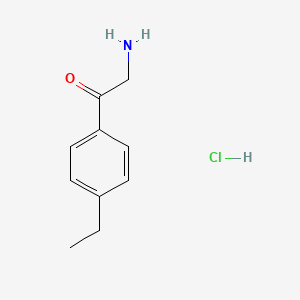
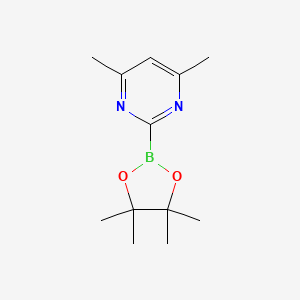
![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)
![[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)
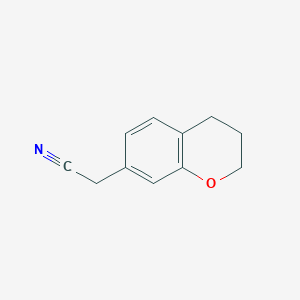
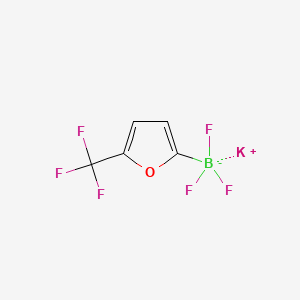

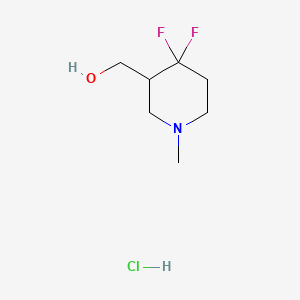
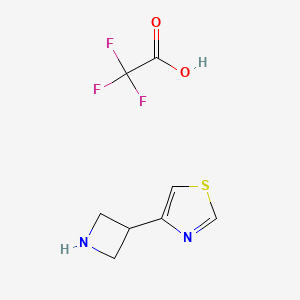
![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
